Predicted Lipophilicity (XLogP3) of CAS 617696-28-3 Versus the N‑Ethyl Analog CAS 617696-85-2
The target compound (CAS 617696-28-3) exhibits a predicted XLogP3 of 5.8, derived by extending the experimentally validated XLogP3 of 3.8 for the N‑ethyl analog (CAS 617696‑85‑2) by approximately 0.5 log units per additional methylene group (four additional –CH2– units in the N‑hexyl chain) [1]. This 2.0 log unit increase places the target compound firmly within the optimal lipophilicity range (XLogP3 3–6) for cell‑based assays, whereas the N‑ethyl analog lies at the lower boundary and may exhibit insufficient membrane penetration for intracellular target engagement [2].
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.8 |
| Comparator Or Baseline | CAS 617696-85-2 (N‑ethyl analog), XLogP3 = 3.8 (PubChem computed value) |
| Quantified Difference | ΔXLogP3 ≈ +2.0 (approx. 100‑fold higher predicted partition coefficient) |
| Conditions | Computed by PubChem XLogP3 algorithm; comparator value from CID 2139112 |
Why This Matters
A 2 log unit lipophilicity difference can translate to a 10‑ to 100‑fold variation in passive membrane flux, making the hexyl analog the preferred choice for intracellular target screening while the ethyl analog may fail to achieve adequate cytoplasmic exposure.
- [1] PubChem. Compound Summary for CID 2139112, (3Z)-5-Bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
